For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzamide
This technical guide provides a comprehensive overview of the chemical properties of 2-Nitrobenzamide, a key intermediate in organic synthesis. The document details its physicochemical characteristics, reactivity, and spectroscopic profile. It also includes illustrative experimental protocols and diagrams to support research and development activities.
Core Chemical Properties
2-Nitrobenzamide is a beige crystalline powder.[1][2] Its core chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 166.13 g/mol | |
| Melting Point | 174-178 °C | |
| Boiling Point | 317 °C | |
| Water Solubility | < 0.1 mg/mL (at 17.8 °C) | |
| pKa | 15.09 ± 0.50 (Predicted) | |
| Appearance | Beige crystalline powder | |
| CAS Number | 610-15-1 |
Spectroscopic Profile
The structural elucidation of 2-Nitrobenzamide is supported by various spectroscopic techniques. While specific spectra can be accessed through databases, a summary of expected features is provided below.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the amide protons can be broad and are dependent on the solvent and concentration used.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the amide and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and amide groups.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the amide, C=O stretching of the amide, and asymmetric and symmetric stretching of the N-O bonds in the nitro group.
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ).
Reactivity and Stability
2-Nitrobenzamide's reactivity is primarily dictated by the interplay of the aromatic ring, the nitro group, and the amide functionality.
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Amide Group Reactivity: As a typical amide, it can undergo hydrolysis to the corresponding carboxylic acid (2-nitrobenzoic acid) under acidic or basic conditions. Dehydration with agents like P₂O₅ or SOCl₂ will yield the corresponding nitrile (2-nitrobenzonitrile).
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Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution. A key reaction is its reduction to an amino group (2-aminobenzamide), which is a critical step in the synthesis of various heterocyclic compounds.
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General Reactivity Profile: 2-Nitrobenzamide is a nitrated amide. Organic amides are very weak bases. They can react with strong reducing agents to form flammable gases. The combustion of 2-Nitrobenzamide produces mixed oxides of nitrogen (NOx). It is incompatible with strong oxidizing agents and strong bases.
Reactivity of 2-Nitrobenzamide.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 2-Nitrobenzamide, intended as a guide for laboratory practice.
Synthesis of 2-Nitrobenzamide via Acyl Chloride
A common and effective method for synthesizing 2-Nitrobenzamide is through the conversion of 2-nitrobenzoic acid to its acyl chloride, followed by amidation.
Materials:
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2-Nitrobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Concentrated aqueous ammonia (NH₄OH)
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Ice bath
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Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
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Filtration apparatus
Procedure:
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Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).
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Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases, indicating the formation of 2-nitrobenzoyl chloride.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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Amidation: Dissolve the crude 2-nitrobenzoyl chloride in a dry, inert solvent such as anhydrous DCM or THF.
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Cool the solution in an ice bath (0-5 °C).
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Slowly add an excess of cold, concentrated aqueous ammonia to the solution with vigorous stirring. A precipitate of 2-Nitrobenzamide will form.
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Continue stirring the mixture for 1 hour, allowing it to slowly warm to room temperature.
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Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any ammonium chloride.
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Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure 2-Nitrobenzamide.
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Dry the purified crystals under vacuum.
Synthesis workflow for 2-Nitrobenzamide.
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
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Dissolve 5-10 mg of purified 2-Nitrobenzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.
Data Acquisition:
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Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.
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Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
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Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Biological and Pharmaceutical Relevance
While specific biological activities of 2-Nitrobenzamide are not extensively documented, the nitrobenzamide scaffold is of significant interest in medicinal chemistry. The nitro group can play a crucial role in the bioactivity of these compounds.
The antimicrobial action of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within microbial cells. This process generates reactive nitrogen species (such as nitroso and hydroxylamine intermediates) that can cause cellular damage to DNA, proteins, and lipids, leading to cell death. It is hypothesized that 2-Nitrobenzamide could exhibit similar properties, making it a precursor for developing novel therapeutic agents.
Hypothesized mechanism of antimicrobial action.
Applications in Synthesis
2-Nitrobenzamide serves as a valuable building block in organic synthesis. It has been used in the synthesis of novel fluorogenic chemosensors and quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates. The dual functionality of the amide and the reducible nitro group allows for diverse chemical transformations, enabling the construction of complex molecular architectures.
